molecular formula C15H18N2O B13340023 5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one

5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one

Katalognummer: B13340023
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: GFFFNPQTBSORQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the cycloisomerization of tryptamine-ynamide using a silver(I) catalyst and triphenylphosphine (PPh3) under chelation-controlled conditions . This method ensures the formation of the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of the indoline and piperidine rings, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

5-cyclopropylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C15H18N2O/c18-14-15(5-7-16-8-6-15)12-9-11(10-1-2-10)3-4-13(12)17-14/h3-4,9-10,16H,1-2,5-8H2,(H,17,18)

InChI-Schlüssel

GFFFNPQTBSORQI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C=C2)NC(=O)C34CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.